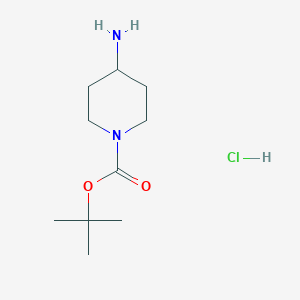

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Overview

Description

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Mechanism of Action

Target of Action

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .

Result of Action

The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with hydrochloric acid. One common method includes the dropwise addition of 2-bromo-1-phenylethanone to a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate and diisopropylethylamine in dichloromethane, followed by stirring at room temperature for 16 hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibitors and receptor modulators.

Industry: Industrially, it is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale production processes .

Comparison with Similar Compounds

- 4-Amino-1-Boc-piperidine

- tert-Butyl 4-amino-1-piperidinecarboxylate

- 4-Amino-1-piperidinecarboxylic Acid tert-Butyl Ester

Uniqueness: tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over reactivity is crucial .

Biological Activity

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and an amino group, which enhances its reactivity and potential interactions with biological targets. The molecular formula is C₁₃H₁₈ClN₃O₂, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator , influencing various biological pathways. The compound's mechanism involves binding to active or allosteric sites on target proteins, leading to alterations in their activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can be beneficial in therapeutic contexts.

- Receptor Modulation : The compound interacts with receptors involved in several physiological processes, suggesting its potential in treating conditions related to these pathways.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cell lines.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of tert-butyl 4-aminopiperidine derivatives on cancer cell lines (HepG2, MCF-7, SH-SY5Y), researchers found that certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 µM. The MTT assay revealed that these compounds could induce cell death through apoptosis mechanisms.

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HepG2 | 5.0 | Significant reduction in viability |

| MCF-7 | 7.5 | Induction of apoptosis observed |

| SH-SY5Y | 10.0 | Minimal cytotoxic effects at high concentrations |

Case Study 2: Enzyme Interaction

A study focused on the interaction of tert-butyl 4-aminopiperidine with GSK-3β demonstrated its potential as a modulator of this enzyme, which is implicated in various diseases including cancer and diabetes. The compound showed promising inhibitory potency with an IC₅₀ value of approximately 2.5 µM.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-amino-3-hydroxypiperidine | Hydroxyl group present | Moderate enzyme inhibition |

| Tert-butyl 4-amino-1-piperidinecarboxylate | Lacks hydroxyl group | Lower anticancer activity |

| Tert-butyl 3-hydroxy-4-aminopiperidine | Different positioning of functional groups | Enhanced receptor binding |

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable intermediate in drug development. Its potential applications include:

- Pharmaceuticals : As a precursor for synthesizing new therapeutic agents targeting various diseases.

- Research : Utilized in studies investigating enzyme mechanisms and receptor interactions.

Properties

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQZAJAQQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373197 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189819-75-8 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.